Methoxy Montelukast Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

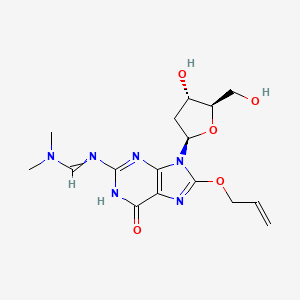

Methoxy Montelukast Methyl Ester is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Montelukast Methyl Ester typically involves the esterification of Montelukast with methanol in the presence of an acid catalyst. One common method includes the use of Fischer esterification, where Montelukast is reacted with methanol under acidic conditions to form the methyl ester . Another approach involves the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on minimizing impurities and optimizing yield. For instance, a modified Mizoroki-Heck reaction followed by asymmetric reduction has been reported for the synthesis of Montelukast intermediates, which can then be esterified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Methoxy Montelukast Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield Montelukast and methanol.

Reduction: Reduction of the ester group can produce the corresponding alcohol.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Aminolysis: Typically involves primary or secondary amines under mild conditions.

Major Products

Hydrolysis: Montelukast and methanol.

Reduction: Montelukast alcohol.

Aminolysis: Montelukast amide.

Scientific Research Applications

Methoxy Montelukast Methyl Ester has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various Montelukast derivatives.

Biology: Studied for its potential effects on leukotriene pathways and inflammation.

Medicine: Investigated for its therapeutic potential in treating asthma and allergic conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

Methoxy Montelukast Methyl Ester exerts its effects by acting as a leukotriene receptor antagonist. It binds to cysteinyl leukotriene receptors, particularly type-1 receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators . This inhibition reduces bronchoconstriction, inflammation, and mucus production, making it effective in managing asthma and allergic rhinitis .

Comparison with Similar Compounds

Similar Compounds

Montelukast: The parent compound, primarily used in asthma treatment.

Methoxy Montelukast: A derivative with similar pharmacological properties.

Montelukast Sodium: The sodium salt form used in clinical settings.

Uniqueness

Methoxy Montelukast Methyl Ester is unique due to its ester functional group, which can be hydrolyzed to release the active Montelukast. This property allows for potential controlled release formulations and targeted delivery in pharmaceutical applications .

Properties

Molecular Formula |

C16H22N6O5 |

|---|---|

Molecular Weight |

378.38 g/mol |

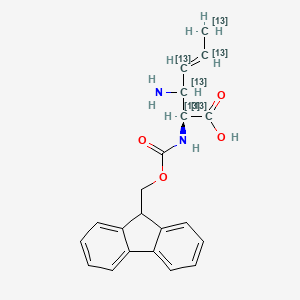

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/t9-,10+,11+/m0/s1 |

InChI Key |

AWSHMYLTFNJSDF-HBNTYKKESA-N |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)

![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)

![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)

![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)